molecular formula C12H24O2 B1590374 Dodecanoic-2,2-D2 acid CAS No. 64118-39-4

Dodecanoic-2,2-D2 acid

Cat. No.: B1590374
CAS No.: 64118-39-4
M. Wt: 202.33 g/mol
InChI Key: POULHZVOKOAJMA-ZWGOZCLVSA-N
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Description

Lauric Acid-d2, also known as dodecanoic acid-d2, is a deuterium-labeled form of lauric acid. Lauric acid is a saturated fatty acid with a 12-carbon atom chain, commonly found in coconut oil and palm kernel oil. The deuterium labeling in Lauric Acid-d2 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .

Scientific Research Applications

Lauric Acid-d2 has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

Dodecanoic-2,2-D2 acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is carboxylic acid reductase (CAR), which catalyzes the reduction of carboxylic acids to aldehydes . Additionally, this compound is known to exhibit strong bactericidal properties, making it effective against a range of bacterial strains . The interactions between this compound and these biomolecules are crucial for understanding its role in metabolic processes and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to have antimicrobial properties, which can impact the growth and survival of bacterial cells . In addition, it can modulate inflammatory responses and lipid metabolism in mammalian cells, thereby influencing overall cellular health and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain bacterial enzymes, thereby exerting its antimicrobial effects . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under recommended conditions, but its stability and activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antimicrobial activity and modulation of metabolic pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can stimulate beneficial cellular responses, such as enhanced antimicrobial activity and improved metabolic function . At higher doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid metabolism and lipid biosynthesis. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which are key regulators of lipid metabolism . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular energy balance and metabolic health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and incorporated into cellular membranes . The distribution of this compound within tissues can influence its localization and accumulation, thereby affecting its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in cellular membranes and lipid droplets, where it can exert its effects on membrane fluidity and lipid metabolism . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauric Acid-d2 can be synthesized through the deuteration of lauric acid. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: Industrial production of Lauric Acid-d2 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Lauric Acid-d2 undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Oxidation: Conversion to lauric acid derivatives such as lauric aldehyde and lauric acid peroxides.

    Reduction: Formation of lauryl alcohol through reduction reactions.

    Substitution: Halogenation reactions to form lauryl halides.

Common Reagents and Conditions:

Major Products:

    Esterification: Lauryl esters.

    Oxidation: Lauric aldehyde, lauric acid peroxides.

    Reduction: Lauryl alcohol.

    Substitution: Lauryl halides.

Comparison with Similar Compounds

Lauric Acid-d2 can be compared with other medium-chain fatty acids such as:

Lauric Acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications, allowing for detailed studies of metabolic pathways and reaction mechanisms.

Properties

IUPAC Name

2,2-dideuteriododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-ZWGOZCLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481362
Record name Lauric-2,2-d2 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64118-39-4
Record name Lauric-2,2-d2 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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